Butane-2-sulfonyl chloride

CAS No.: 4375-72-8

Cat. No.: VC1992714

Molecular Formula: C4H9ClO2S

Molecular Weight: 156.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4375-72-8 |

|---|---|

| Molecular Formula | C4H9ClO2S |

| Molecular Weight | 156.63 g/mol |

| IUPAC Name | butane-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |

| Standard InChI Key | WKIXWKIEOCQGAF-UHFFFAOYSA-N |

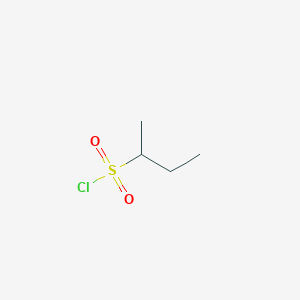

| SMILES | CCC(C)S(=O)(=O)Cl |

| Canonical SMILES | CCC(C)S(=O)(=O)Cl |

Introduction

Chemical Identity and Basic Information

Butane-2-sulfonyl chloride (CAS No. 4375-72-8) is a secondary sulfonyl chloride with the molecular formula C4H9ClO2S and a molecular weight of 156.63 g/mol . This compound is also known by several synonyms including 2-butylsulfonyl chloride, 2-butanesulfonyl chloride, and sec-butylsulfonyl chloride . It contains a sulfonyl chloride functional group (-SO2Cl) attached to the second carbon of a butane chain, giving it characteristic reactivity and making it valuable in various chemical transformations.

Physical and Chemical Properties

Butane-2-sulfonyl chloride exhibits specific physical and chemical properties that influence its handling, storage, and application in chemical processes. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of Butane-2-sulfonyl chloride

The compound is characterized by its reactivity toward nucleophiles, particularly due to the electrophilic nature of the sulfonyl chloride group. It undergoes hydrolysis in the presence of water, which necessitates careful handling and storage under anhydrous conditions.

Structural Information

Molecular Structure

The molecular structure of butane-2-sulfonyl chloride features a secondary butyl group attached to a sulfonyl chloride moiety. The structural representations include:

Spectroscopic Properties

Mass spectrometry data for butane-2-sulfonyl chloride provides valuable information for its analytical identification. The predicted collision cross-section (CCS) values from ion mobility spectrometry are presented in Table 2.

Table 2: Predicted Collision Cross Section Values for Butane-2-sulfonyl chloride

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.00845 | 130.7 |

| [M+Na]+ | 178.99039 | 141.1 |

| [M+NH4]+ | 174.03499 | 138.8 |

| [M+K]+ | 194.96433 | 134.6 |

| [M-H]- | 154.99389 | 129.2 |

| [M+Na-2H]- | 176.97584 | 133.6 |

| [M]+ | 156.00062 | 132.4 |

| [M]- | 156.00172 | 132.4 |

Synthesis and Preparation Methods

Several synthetic routes are available for the preparation of butane-2-sulfonyl chloride:

Chlorosulfonation of Alkanes

The direct chlorosulfonation of butane represents one approach to synthesizing butane-2-sulfonyl chloride. This process typically employs chlorosulfonic acid (HSO3Cl) as the sulfonating agent under carefully controlled conditions to ensure selectivity for the secondary position. According to source , "Low molecular weight paraffins such as propane and butane yield mixtures of primary and secondary products which are easily separated."

From Sultones

An alternative synthesis pathway involves the conversion of cyclic sulfonate esters (sultones) to sulfonyl chlorides. As described in patent literature: "Chloroalkane sulphonyl chlorides are prepared by reacting a cyclic thioether also known as a sultone, with the chloride of an inorganic acid at a temperature between 40-150°C" . This reaction typically employs reagents like thionyl chloride or phosphorus pentachloride.

From Thiols

The preparation can also proceed through the oxidative chlorination of the corresponding thiol (2-butanethiol). Research indicates that "chlorination of mercaptoalkanols also proceeds with replacement of the hydroxyl by chlorine" , suggesting similar chemistry may be applied to 2-butanethiol.

Chemical Reactivity

Nucleophilic Substitution Reactions

Butane-2-sulfonyl chloride undergoes characteristic nucleophilic substitution reactions at the sulfur center. The sulfonyl chloride functional group reacts readily with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. These reactions are of significant importance in organic synthesis and pharmaceutical chemistry.

Formation of Charge-Transfer Complexes

Recent research has demonstrated that butane-2-sulfonyl chloride can form charge-transfer complexes with electron-rich species such as 1,4-diazabicyclo[2.2.2]octane (DABCO). According to one study, "The formation of a charge-transfer complex between electron-withdrawing (hetero)aryl sulfonyl chloride and DABCO allows the synthesis of N-ethylated piperazine sulfonamide in good yields" . This charge-transfer complex formation facilitates C-N bond cleavage reactions under mild conditions.

Metal-Catalyzed Coupling Reactions

Iron-catalyzed reactions of butane-2-sulfonyl chloride with Grignard reagents have been documented: "Following the Typical Experimental Procedure using 0.5 g (3.65 mmol) of butane-2-sulfonyl chloride, 9 mL of p-tolylmagnesium bromide (1.0 M)" . These reactions allow for the formation of carbon-carbon bonds, expanding the synthetic utility of the compound.

Stability Considerations

The stability of butane-2-sulfonyl chloride is influenced by its molecular structure. As a secondary sulfonyl chloride, it occupies a middle ground in stability between primary and tertiary sulfonyl chlorides. According to research findings, "the tertiary sulfonyl chloride is very unstable for two reasons; (1) the inductive effective of the side-chain weakens both the carbon-sulfur and the sulfur-chlorine bonds" . By comparison, butane-2-sulfonyl chloride shows moderate stability but still requires appropriate storage conditions.

Applications and Uses

Pharmaceutical Synthesis

Butane-2-sulfonyl chloride serves as an important intermediate in pharmaceutical synthesis, particularly in the preparation of sulfonamide-containing drugs. Sulfonamides derived from sulfonyl chlorides "exhibit diverse pharmacological activities, e.g., MMP-3 inhibition, antimalarial, anti-microbial, anti-cancer, anti-fungal, antibacterial anti-HIV, anti-plasmodial and anticonvulsant" .

Synthetic Organic Chemistry

In synthetic organic chemistry, butane-2-sulfonyl chloride functions as a versatile reagent for introducing the sulfonyl group into various molecular frameworks. It can be employed in the synthesis of sulfones, sulfonamides, and sulfonate esters, which are important structural motifs in many organic compounds.

Research Applications

The compound has been used in mechanistic studies to understand sulfonylation reactions, serving as a model substrate for investigating reaction pathways and developing new synthetic methodologies. Its reactivity pattern provides valuable insights into the behavior of secondary sulfonyl chlorides.

Additionally, the compound is available from suppliers including Sigma-Aldrich, Santa Cruz Biotechnology, and Enamine, with typical purity specifications of 95% .

Comparison with Related Compounds

Comparison with Butane-2-sulfinyl chloride

Butane-2-sulfinyl chloride (C4H9ClOS, CAS: 41719-03-3) is the sulfinyl analog of butane-2-sulfonyl chloride, containing one less oxygen atom on the sulfur atom . Key differences include:

-

Lower oxidation state of sulfur in the sulfinyl compound

-

Molecular weight of 140.63 g/mol compared to 156.63 g/mol for the sulfonyl compound

-

Different reactivity profile due to the distinct electronic properties of the S=O versus O=S=O groups

-

Potentially different stability characteristics

Comparison with Positional Isomers

The positional isomer butane-1-sulfonyl chloride differs from butane-2-sulfonyl chloride in several aspects:

-

Primary versus secondary sulfonyl chloride

-

Generally higher stability due to less steric hindrance

-

Different reactivity patterns in nucleophilic substitution reactions

-

Distinct spectroscopic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume